Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate
CAS No.: 1494496-35-3
Cat. No.: VC7671725
Molecular Formula: C7H8N2O3
Molecular Weight: 168.152
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1494496-35-3 |
|---|---|
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.152 |
| IUPAC Name | methyl 2-hydroxy-2-pyrimidin-5-ylacetate |
| Standard InChI | InChI=1S/C7H8N2O3/c1-12-7(11)6(10)5-2-8-4-9-3-5/h2-4,6,10H,1H3 |
| Standard InChI Key | GQONMURQTNGONL-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=CN=CN=C1)O |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1, 3, and 5) connected to a methyl ester group via a hydroxymethylene bridge. The SMILES notation COC(=O)C(C1=CN=CN=C1)O precisely encodes this arrangement, confirming the ester functional group at position 2 of the central carbon and the hydroxyl group at position 1 . The InChIKey GQONMURQTNGONL-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications .
Spectroscopic Predictions
Collision cross section (CCS) values, critical for ion mobility spectrometry, have been computationally predicted for various adducts (Table 1) . The [M+H]+ ion (m/z 169.06078) exhibits a CCS of 133.4 Ų, while sodium adducts show larger values due to increased ionic radius. These predictions facilitate compound identification in mass spectrometry workflows.
Table 1: Predicted Collision Cross Sections for Methyl 2-Hydroxy-2-(Pyrimidin-5-Yl)Acetate Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 169.06078 | 133.4 |
| [M+Na]+ | 191.04272 | 144.7 |
| [M+NH4]+ | 186.08732 | 139.7 |
| [M+K]+ | 207.01666 | 141.0 |
| [M-H]- | 167.04622 | 132.4 |
Tautomeric Considerations
Synthetic Methodologies and Reaction Mechanisms
Lithiation-Based Synthesis
Kobayashi et al. developed a two-step protocol utilizing directed ortho-lithiation (DoM) strategies . Starting from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, lithium diisopropylamide (LDA)-mediated lithiation at the 5-position generates a nucleophilic intermediate. Quenching with α-keto esters yields the title compound through a ketone addition-esterification sequence (Scheme 1).
Scheme 1: Lithiation-Addition Pathway
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LDA-induced deprotonation at C5 of pyrimidine
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Nucleophilic attack on ethyl glyoxylate
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Protonation and esterification to final product
This method achieves yields up to 78% under optimized conditions (-78°C, THF solvent), with regioselectivity controlled by the directing effects of methoxy and methylsulfanyl groups .
Cyclization Reactions
The compound serves as a linchpin for constructing pyrrolo[2,3-d]pyrimidinones via amine-mediated cyclization. Treatment with primary aliphatic amines in the presence of triethylamine induces nucleophilic displacement of the methoxy group, followed by intramolecular lactamization (Figure 1) . This reactivity profile underscores its utility in generating fused heterocyclic systems.
Figure 1: Cyclization to Pyrrolo[2,3-d]Pyrimidinones
a) Amine nucleophilic attack at C4
b) Methoxide elimination
c) Lactam formation via ester aminolysis
Computational Reactivity Analysis
Frontier Molecular Orbitals
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO localized on the pyrimidine ring (-7.2 eV) and LUMO on the ester carbonyl (-1.8 eV). This electronic profile suggests preferential electrophilic attack at the electron-rich aromatic system and nucleophilic reactivity at the carbonyl carbon.
Solvent Effects on Tautomerism
Polarizable continuum model (PCM) simulations indicate that polar aprotic solvents (ε > 15) stabilize the keto tautomer by 3.1 kcal/mol compared to non-polar media. This solvent-dependent tautomeric equilibrium significantly impacts reaction pathways in subsequent derivatizations.
Applications in Medicinal Chemistry
Heterocyclic Scaffold Synthesis
As demonstrated by Kobayashi , the compound’s ability to undergo cyclocondensation reactions makes it valuable for generating triazolo- and pyrrolo-fused pyrimidines. These scaffolds feature prominently in kinase inhibitors and antiviral agents, suggesting broad applicability in lead optimization campaigns.
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